molecular formula C9H12N2O4 B3356678 1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester CAS No. 67974-07-6

1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester

Cat. No.: B3356678
CAS No.: 67974-07-6
M. Wt: 212.2 g/mol
InChI Key: FSDUZMGMASTQQA-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H12N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a nitro group at the 4-position and a tert-butyl ester group at the 2-position of the pyrrole ring

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester typically involves the esterification of 4-nitro-1H-pyrrole-2-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-Nitro-1H-pyrrole-2-carboxylic acid+tert-Butyl alcoholH2SO41H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester+Water\text{4-Nitro-1H-pyrrole-2-carboxylic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Nitro-1H-pyrrole-2-carboxylic acid+tert-Butyl alcoholH2​SO4​​1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester+Water

Industrial production methods for this compound may involve similar esterification reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in the design and synthesis of new drugs.

    Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its aromatic and nitro functionalities.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    4-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the ester group and is more polar.

    1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-, 1,1-dimethylethyl ester: Contains additional substituents that may alter its reactivity and applications.

    4-Cyano-1H-pyrrole-2-carboxylic acid: Contains a cyano group instead of a nitro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

tert-butyl 4-nitro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(12)7-4-6(5-10-7)11(13)14/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDUZMGMASTQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456608
Record name 1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67974-07-6
Record name 1H-Pyrrole-2-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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